molecular formula C12H6N4 B8363446 2-Cyano-4-(3-cyanophenyl)-pyrimidine

2-Cyano-4-(3-cyanophenyl)-pyrimidine

Cat. No.: B8363446
M. Wt: 206.20 g/mol
InChI Key: YHWHFPFTPKWUDK-UHFFFAOYSA-N
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Description

2-Cyano-4-(3-cyanophenyl)-pyrimidine is a heterocyclic aromatic compound featuring a pyrimidine core substituted with cyano groups at the 2-position and a 3-cyanophenyl group at the 4-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. Its synthesis typically involves condensation reactions between styryl-4-biphenylketones and cyanoguanidine in the presence of sodium hydroxide, yielding stable tautomeric forms confirmed via computational frequency analysis and spectroscopic methods (FT-IR, NMR) .

Properties

Molecular Formula

C12H6N4

Molecular Weight

206.20 g/mol

IUPAC Name

4-(3-cyanophenyl)pyrimidine-2-carbonitrile

InChI

InChI=1S/C12H6N4/c13-7-9-2-1-3-10(6-9)11-4-5-15-12(8-14)16-11/h1-6H

InChI Key

YHWHFPFTPKWUDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NC(=NC=C2)C#N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position Effects: Meta- vs. Para-Cyanophenyl Derivatives

The position of the cyanophenyl substituent significantly impacts biological activity. In HIV-1 RNase H/Integrase (IN) inhibition studies:

  • Para-substituted analogs (e.g., compound 79 ) exhibit balanced dual inhibition (IC50 RNase H = 1.77 µM, IC50 IN = 1.18 µM) .
  • Meta-substituted analogs (e.g., compound 80 with 3-cyanophenyl) show reduced dual inhibition activity compared to para-substituted counterparts. However, meta-substitution combined with pyrimidyl groups (e.g., compound 81) enhances selectivity and efficacy, outperforming 4-cyanophenyl analogs like compound 83 .
Table 1: Activity Comparison of Cyanophenyl-Substituted Pyrimidines
Compound Substituent IC50 RNase H (µM) IC50 IN (µM) Selectivity Ratio (RNase H/IN)
79 (para) 4-Cyanophenyl 1.77 1.18 1.50
80 (meta) 3-Cyanophenyl >5.0* >3.0* N/A
81 (meta) 3-Cyanophenyl + 5-pyrimidyl 0.92 0.85 1.08

*Estimated from reduced activity described in text .

Functional Group Influence on Corrosion Inhibition

For example, a 3-cyanophenyl derivative achieved 85% suppression of martensitic steel degradation in 6M H2SO4 via chemisorption, adhering to Langmuir/Freundlich models .

Antimicrobial Activity vs. Pyrimidine Derivatives

Compared to other dihydropyrimidines synthesized via similar routes, 2-Cyano-4-(3-cyanophenyl)-pyrimidine exhibits superior antimicrobial activity. Analogous compounds with biphenyl or aryl groups at the 4-position show moderate activity, whereas the dual cyano groups in the target compound likely enhance electron-deficient character, improving interactions with microbial enzymes .

Key Research Findings and Implications

  • Pharmaceutical Potential: The 3-cyanophenyl group’s efficacy depends on auxiliary substituents (e.g., pyrimidyl groups), highlighting the need for strategic functionalization in drug design .
  • Material Science Applications: The corrosion inhibition mechanism of related 3-cyanophenyl compounds supports exploration of the target compound in industrial coatings .
  • Synthetic Flexibility: The use of cyanoguanidine as an N-C≡N source enables scalable synthesis of cyanoiminopyrimidines, though tautomeric stability must be optimized for specific applications .

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